molecular formula C16H32N4O6 B5275221 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl-

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl-

Cat. No.: B5275221
M. Wt: 376.45 g/mol
InChI Key: JITVAMRWDROXRZ-UHFFFAOYSA-N
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Description

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various metal ions, making it valuable in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions. The process generally requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the desired cyclic structure, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- .

Chemical Reactions Analysis

Types of Reactions

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- exerts its effects involves the formation of stable complexes with metal ions. The ether groups in the compound’s structure coordinate with metal ions, creating a stable ring complex. This interaction is facilitated by the nitrogen atoms in the ring, which act as additional coordination sites. The resulting complexes are highly stable and can be used in various applications, including catalysis and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,13-Diaza-1,7,10,16-tetraoxacyclooctadecane, 4,13-diglycyl- is unique due to its specific combination of ether and glycine moieties, which enhance its ability to form stable complexes and increase its versatility in various applications. This makes it particularly valuable in fields such as drug delivery and catalysis .

Properties

IUPAC Name

2-amino-1-[16-(2-aminoacetyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O6/c17-13-15(21)19-1-5-23-9-10-25-7-3-20(16(22)14-18)4-8-26-12-11-24-6-2-19/h1-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITVAMRWDROXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C(=O)CN)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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